(+)-Isamoltane (+)-Isamoltane
Brand Name: Vulcanchem
CAS No.: 116861-01-9
VCID: VC17140641
InChI: InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3/t14-/m1/s1
SMILES:
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

(+)-Isamoltane

CAS No.: 116861-01-9

Cat. No.: VC17140641

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

(+)-Isamoltane - 116861-01-9

Specification

CAS No. 116861-01-9
Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name (2R)-1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol
Standard InChI InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3/t14-/m1/s1
Standard InChI Key XVTVPGKWYHWYAD-CQSZACIVSA-N
Isomeric SMILES CC(C)NC[C@H](COC1=CC=CC=C1N2C=CC=C2)O
Canonical SMILES CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O

Introduction

Chemical and Structural Profile of (+)-Isamoltane

(+)-Isamoltane, chemically designated as (2R)-1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol, shares the molecular formula C₁₆H₂₂N₂O₂ (molar mass: 274.36 g/mol) with its enantiomeric counterpart . Its three-dimensional conformation differs in the spatial arrangement around the chiral center at the second carbon of the propanolamine backbone. The (+)-enantiomer’s structural specificity influences its binding affinity for target receptors, though detailed comparative studies between enantiomers remain limited .

Stereochemical Considerations

The pharmacological activity of isamoltane enantiomers exhibits marked stereoselectivity. While (-)-isamoltane demonstrates higher potency at 5-HT₁B receptors (Ki = 21 nM) compared to 5-HT₁A receptors (Ki = 112 nM) , no published studies explicitly quantify (+)-isamoltane’s receptor binding. Indirect evidence from racemic mixtures suggests the (+)-form may contribute to β-adrenergic blockade, though this hypothesis requires experimental validation .

Pharmacological Mechanisms and Receptor Interactions

Serotonergic Activity

(+)-Isamoltane’s interaction with serotonin receptors remains poorly characterized. In contrast, (-)-isamoltane shows:

  • 5-HT₁B antagonism: Inhibits terminal 5-HT autoreceptors, increasing synaptic 5-HT concentration (EC₅₀ = 0.1 μM in rat cortical slices) .

  • 5-HT turnover modulation: Elevates hippocampal 5-HIAA levels by 40–60% at 3 mg/kg s.c., indicating enhanced serotonin metabolism .

Receptor Type(-)-Isamoltane Ki (nM)(+)-Isamoltane Data
5-HT₁B21 ± 3.1Not reported
5-HT₁A112 ± 15Not reported
β-adrenoceptor8.4 ± 1.2Partial antagonism

Table 1: Comparative receptor binding affinities of isamoltane enantiomers .

Adrenergic Effects

In clinical studies, racemic isamoltane exhibits dose-dependent β-blockade:

  • Bronchodilation: 10 mg dose increases albuterol’s PD₅₀ for airway conductance by 14% vs. placebo .

  • Exercise heart rate: Reduces peak heart rate by 5% at 10 mg (vs. 11% for propranolol) .

Preclinical Behavioral Observations

While no studies directly assess (+)-isamoltane, its enantiomer (-)-isamoltane demonstrates:

  • Anxiolytic effects: Reduces conflict-punishment behaviors in rodents at 3–10 mg/kg .

  • Wet-dog shakes: Induces this 5-HT₂-mediated behavior at 3 mg/kg s.c., blocked by ritanserin .

Enantiomeric Specificity and Research Gaps

Critical unresolved questions about (+)-isamoltane include:

  • Receptor selectivity: Does the (+)-enantiomer exhibit preferential binding to β-adrenoceptors over 5-HT receptors?

  • Metabolic fate: Are there stereoselective differences in hepatic clearance or metabolite formation?

  • Behavioral effects: Could the (+)-form attenuate or enhance the anxiolytic activity observed with (-)-isamoltane?

Current evidence from chiral chromatography suggests the (-)-enantiomer accounts for >90% of 5-HT₁B activity in racemic mixtures , implying (+)-isamoltane may serve primarily as a β-blocker. This hypothesis aligns with its structural similarity to propranolol derivatives .

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